molecular formula C7H15ClO B8735665 1-(Chloromethoxy)hexane CAS No. 39979-92-5

1-(Chloromethoxy)hexane

Cat. No.: B8735665
CAS No.: 39979-92-5
M. Wt: 150.64 g/mol
InChI Key: AGDIDCDJVCRQCJ-UHFFFAOYSA-N
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Description

1-(Chloromethoxy)hexane is a chlorinated alkoxy compound characterized by a chloromethoxy (–OCH2Cl) group attached to a hexane chain. It is primarily synthesized via condensation reactions, such as the partial condensation of n-hexanol and dichloromethane (CH2Cl2), as observed in gold(I)-catalyzed processes . Its structure and reactivity make it a valuable intermediate in organic synthesis and catalysis. High-resolution electrospray ionization mass spectrometry (HRESI-MS) has been employed for its characterization, confirming its role as a transient species in catalytic cycles .

Properties

CAS No.

39979-92-5

Molecular Formula

C7H15ClO

Molecular Weight

150.64 g/mol

IUPAC Name

1-(chloromethoxy)hexane

InChI

InChI=1S/C7H15ClO/c1-2-3-4-5-6-9-7-8/h2-7H2,1H3

InChI Key

AGDIDCDJVCRQCJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

1-(Methoxymethoxy)hexane (CAS 66675-06-7)

This compound replaces the chloromethoxy group with a methoxymethoxy (–OCH2OCH3) substituent. With the molecular formula C8H18O2 and a molecular weight of 146.23 g/mol , it exhibits higher oxygen content and lower reactivity compared to 1-(Chloromethoxy)hexane. Synthesis yields vary widely (21–90%), depending on the route, such as esterification or etherification protocols . Its applications include use as a protecting group in multistep syntheses.

1-(Chloromethoxy)heptane (CAS 49791-06-2)

A homologue with a longer heptane chain, this compound shares the chloromethoxy group but has a molecular formula of C8H17ClO and a molecular weight of 164.67 g/mol.

Chlorocyclohexane (CAS 542-18-7)

A cyclic analogue, chlorocyclohexane (C6H11Cl, MW 118.06 g/mol), features a chlorine atom directly attached to a cyclohexane ring. It is a stable solvent and intermediate, classified as flammable (Flam. Liq. 3) and irritating to skin and eyes (H315, H319) .

Hexane, 1-(2,2-dimethoxyethoxy)

This compound substitutes the chloromethoxy group with a dimethoxyethoxy chain (–OCH2CH(OCH3)2). Its ether-rich structure enhances polarity, making it suitable as a solvent or co-solvent in reactions requiring oxygenated environments.

Comparative Analysis

Structural Differences

Feature This compound 1-(Methoxymethoxy)hexane Chlorocyclohexane
Functional Group –OCH2Cl –OCH2OCH3 –Cl (cyclic)
Molecular Formula C7H15ClO C8H18O2 C6H11Cl
Molecular Weight 150.64 g/mol 146.23 g/mol 118.06 g/mol

Data Tables

Compound Name CAS Number Molecular Formula Molecular Weight Key Properties Applications
This compound N/A C7H15ClO 150.64 Reactive intermediate Catalysis, Organic synthesis
1-(Methoxymethoxy)hexane 66675-06-7 C8H18O2 146.23 Ether, high oxygen content Protecting group
Chlorocyclohexane 542-18-7 C6H11Cl 118.06 Flammable, irritant Solvent, Intermediate

Research Findings and Case Studies

  • Catalytic Deactivation : this compound forms during Au(I)-catalyzed reactions, leading to catalyst deactivation unless temperatures exceed 50°C .
  • Hydromagnesiation : Used in CuCN•2LiCl-mediated functionalization of allenes, achieving 61% yield in a model reaction .

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